molecular formula C16H14Br2 B8341551 1,4-Dibromo-2,3-diphenyl-2-butene CAS No. 7781-70-6

1,4-Dibromo-2,3-diphenyl-2-butene

Cat. No.: B8341551
CAS No.: 7781-70-6
M. Wt: 366.09 g/mol
InChI Key: LHQCGRPIRYILLZ-UHFFFAOYSA-N
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Description

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene is an organic compound that features a butene backbone with bromine atoms attached at the 1 and 4 positions, and benzene rings attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene typically involves the bromination of butene derivatives. One common method involves the addition of bromine to butadiene in the presence of a solvent like dichloromethane, followed by purification through distillation or crystallization . The reaction is usually carried out at low temperatures to control the addition of bromine and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where butadiene is reacted with bromine in a controlled environment. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired dibromo compound .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted butenes, while oxidation reactions can produce diols .

Scientific Research Applications

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Properties

CAS No.

7781-70-6

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

(1,4-dibromo-3-phenylbut-2-en-2-yl)benzene

InChI

InChI=1S/C16H14Br2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

LHQCGRPIRYILLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CBr)C2=CC=CC=C2)CBr

Origin of Product

United States

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